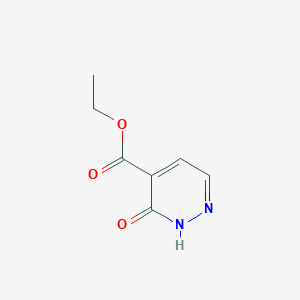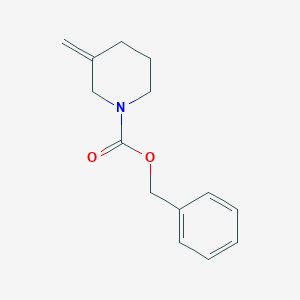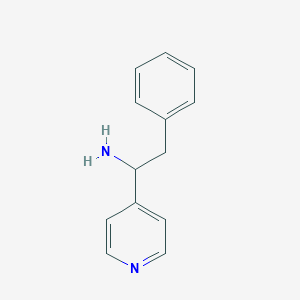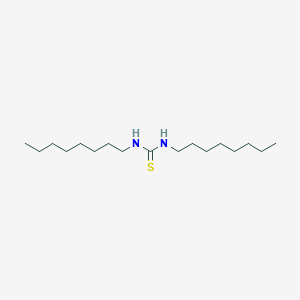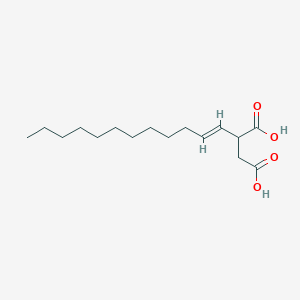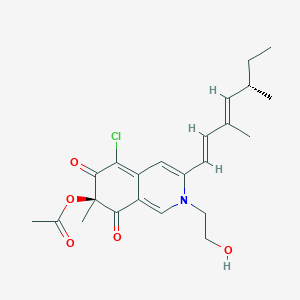
Isochromophilone VI
Vue d'ensemble
Description
Isochromophilone VI is a natural product belonging to the azaphilone family, which is known for its highly oxygenated, bicyclic core and chiral quaternary center. This compound was first isolated from the cultures of an endophytic fungus, Diaporthe sp., and has shown various bioactivities, including cytotoxic, antifungal, antimicrobial, antioxidant, and anti-inflammatory properties .
Applications De Recherche Scientifique
Isochromophilone VI has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of azaphilones.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The biochemical properties of Isochromophilone VI are not fully understood yet. It is known that azaphilones, the family to which this compound belongs, have an affinity for ammonia. They react with amines, such as proteins, amino acids, and nucleic acids, to form red and purple vinylogous pyridones due to the exchange of pyrane oxygen for nitrogen . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
This compound has been tested for its cytotoxicities against five human cancer cell lines This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given its cytotoxic effects on cancer cell lines , it is plausible that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isochromophilone VI is typically isolated from the solid-substrate fermentation cultures of the endophytic fungus Diaporthe sp. The structures of the isolated compounds are elucidated using extensive high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopic analyses .
Industrial Production Methods: Industrial production of this compound involves controlled fermentation processes using filamentous fungi cultured on various agro-industrial by-products. This method has proven to be an effective way to obtain pigments on a mass scale .
Analyse Des Réactions Chimiques
Types of Reactions: Isochromophilone VI undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Mécanisme D'action
Isochromophilone VI is part of a structurally diverse family of azaphilones, which includes other compounds such as isochromophilones X, XI, and XII, as well as sclerotioramine . Compared to these similar compounds, this compound is unique due to its specific chemical structure and bioactivities. For instance, while all azaphilones share a highly oxygenated, bicyclic core, this compound has distinct substituents that contribute to its unique properties and bioactivities .
Comparaison Avec Des Composés Similaires
- Isochromophilone X
- Isochromophilone XI
- Isochromophilone XII
- Sclerotioramine
Propriétés
IUPAC Name |
[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-2-(2-hydroxyethyl)-7-methyl-6,8-dioxoisoquinolin-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO5/c1-6-14(2)11-15(3)7-8-17-12-18-19(13-25(17)9-10-26)21(28)23(5,30-16(4)27)22(29)20(18)24/h7-8,11-14,26H,6,9-10H2,1-5H3/b8-7+,15-11+/t14-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLIAKJHIRHCFA-XIIQHIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CCO)(C)OC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CN1CCO)(C)OC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347091 | |
| Record name | Isochromophilone VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167173-91-3 | |
| Record name | Isochromophilone VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167173913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isochromophilone VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 167173-91-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the source of Isochromophilone VI?
A2: this compound has been isolated from several fungal species. It was initially discovered as a metabolite of Penicillium sclerotiorum, a fungus found in Brazilian cerrado soil samples []. Subsequent studies have identified it in other fungi, including a marine-derived Penicillium mallochii strain [] and Penicillium hirayamae []. This suggests that the production of this compound might be a common characteristic within certain Penicillium species.
Q2: Besides antimicrobial activity, are there other potential bioactivities associated with this compound?
A3: While research on this compound is still developing, some studies indicate additional bioactivities. For instance, closely related azaphilones from Penicillium sclerotiorum, specifically Sclerotiorin, displayed inhibitory activity against certain protein kinases []. This suggests that this compound and its structural analogs could potentially possess similar protein kinase inhibitory properties, warranting further investigation.
Q3: Has the structure of this compound been fully elucidated?
A4: Yes, the structure of this compound has been determined through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, ]. It is characterized by a pyranoquinone bicyclic core, which is a hallmark of azaphilone compounds.
Q4: Are there any known challenges in producing this compound for research purposes?
A5: Producing sufficient quantities of this compound for in-depth research can be challenging. Although it can be obtained through fermentation of producing fungal strains, the yields are often low []. Further research into optimizing fermentation conditions or exploring alternative production strategies, such as synthetic biology approaches, could be beneficial for facilitating future research on this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
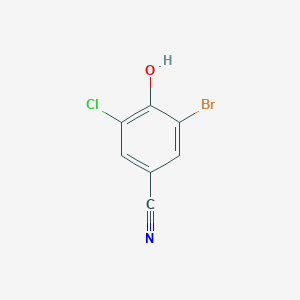
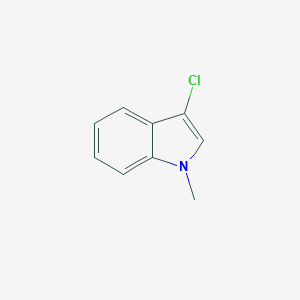

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

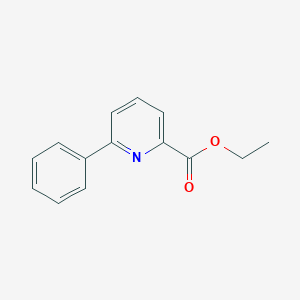
![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)
